Tetraethyl butane-1,4-diylbis(phosphonate) is a chemical compound with the molecular formula C₁₂H₂₈O₆P₂ and a molecular weight of approximately 330.3 g/mol. This compound features two phosphonate groups attached to a butane-1,4-diyl backbone, making it a versatile linker in various biochemical applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The structure allows for significant flexibility and functionalization, which is crucial for its role in drug development and biochemical research.
Tetraethyl butane-1,4-diylbis(phosphonate) itself doesn't have a direct mechanism of action. It functions as a linker molecule in PROTACs. PROTACs utilize the linker to connect a ligand that binds to a specific protein (target protein) to another moiety that recruits an E3 ubiquitin ligase enzyme []. The E3 ligase then tags the target protein with ubiquitin, leading to its degradation by the cell's proteasome machinery [].
While specific biological activities of tetraethyl butane-1,4-diylbis(phosphonate) have not been extensively documented, its role as a PROTAC linker suggests potential interactions with cellular pathways involved in protein degradation. PROTACs are designed to target specific proteins for ubiquitination and subsequent degradation by the proteasome, which can be pivotal in therapeutic applications against diseases like cancer .
The synthesis of tetraethyl butane-1,4-diylbis(phosphonate) typically involves the following steps:
Tetraethyl butane-1,4-diylbis(phosphonate) has several applications:
Studies on tetraethyl butane-1,4-diylbis(phosphonate) interactions primarily focus on its role in PROTAC mechanisms. Research indicates that the compound can effectively facilitate the recruitment of E3 ligases to target proteins, enhancing the specificity and efficiency of protein degradation processes . Further interaction studies may explore its binding affinities with various metal ions and biological macromolecules.
Several compounds share structural similarities with tetraethyl butane-1,4-diylbis(phosphonate). Here are some notable comparisons:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Diethyl phosphonoacetate | Phosphonate ester | Used in organic synthesis and as a building block |
Methylphosphonic acid | Phosphonic acid | Known for its role in chemical warfare agents |
Ethylphosphonic acid | Phosphonic acid | Used as an herbicide and in chemical synthesis |
Tetraethyl butane-1,4-diylbis(phosphonate) stands out due to its specific application in PROTAC technology and its dual phosphonate functionality that enhances its reactivity compared to other similar compounds .
Tetraethyl butane-1,4-diylbis(phosphonate) represents a significant class of organophosphorus compounds characterized by two phosphonate groups connected via a four-carbon alkyl chain. The synthesis of this compound has evolved considerably since the early development of phosphonate chemistry, with modern approaches offering improved efficiency, selectivity, and environmental compatibility.
The foundation of phosphonate synthesis traces back to the late 19th century when pioneering chemists established the fundamental reactions that continue to underpin modern synthetic methodologies. The earliest approach to bisphosphonate synthesis emerged from the work of Von Baeyer and Hofmann in 1897, who first synthesized phosphonate compounds [1]. However, the specific synthesis of tetraethyl butane-1,4-diylbis(phosphonate) required the development of more sophisticated methodologies.
The historical preparation of phosphonate compounds began with the discovery of phosphorous acid as a reactive phosphorus source. Early researchers recognized that phosphonic acid could be alkylated via reactions with various organic substrates, leading to the formation of carbon-phosphorus bonds [1]. The development of metal phosphonate chemistry gained momentum with reports by Alberti and colleagues on zirconium phosphonates, which demonstrated the versatility and potential applications of these compounds [2].
The classical approach to bisphosphonate synthesis involved the reaction of carboxylic acids with phosphorus trichloride and phosphorous acid, followed by hydrolysis with water. This method, optimized by various researchers over decades, utilized selected solvents such as phenylsulfonic acid, chlorobenzene, or diphenyl ether, with methanesulfonic acid being the preferred choice [1]. The mechanism, while not fully understood initially, involved the formation of an acid chloride intermediate, followed by an Arbuzov-like reaction with phosphorus acid derivatives [3].
The early synthesis of aliphatic phosphonates, including butane-derived compounds, relied heavily on the Michaelis-Arbuzov reaction discovered in 1898 [4]. This reaction involved the nucleophilic attack of trivalent phosphorus esters on alkyl halides to form pentavalent phosphorus species. The reaction mechanism begins with nucleophilic substitution (SN2) attack of the phosphorus atom on the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate [4] [5]. The displaced halide anion then reacts via another SN2 reaction, displacing an alkoxy group to yield the desired phosphonate.
For the specific synthesis of tetraethyl butane-1,4-diylbis(phosphonate), early methods involved the double Arbuzov reaction of triethyl phosphite with 1,4-dibromobutane. This approach required elevated temperatures (150-180°C) and extended reaction times (4-8 hours) to achieve reasonable yields (60-85%) [6]. The synthesis of 1,4-dibromobutane itself was typically accomplished through the ring-opening of tetrahydrofuran using hydrobromic acid, providing the necessary dihalide precursor [7].
Contemporary synthetic methodologies for tetraethyl butane-1,4-diylbis(phosphonate) have been revolutionized by advances in reaction conditions, catalyst development, and mechanistic understanding. Modern approaches emphasize improved yields, reduced reaction times, enhanced selectivity, and more environmentally benign conditions.
Modern phosphonate coupling reactions have emerged as highly efficient methods for constructing carbon-phosphorus bonds. The Horner-Wadsworth-Emmons (HWE) reaction represents one of the most significant advances in phosphonate chemistry [8] [9]. This reaction utilizes phosphonate-stabilized carbanions that are more nucleophilic and less basic than their phosphonium ylide counterparts used in the Wittig reaction.
The HWE reaction mechanism begins with the deprotonation of the phosphonate using strong bases such as sodium hydride or sodium ethoxide to generate the phosphonate carbanion [8]. The carbanion then undergoes nucleophilic addition to aldehydes or ketones, forming a tetrahedral intermediate that cyclizes to form an oxaphosphetane ring. The final elimination step yields the desired alkene product with predominantly E-stereochemistry [10].
For the synthesis of tetraethyl butane-1,4-diylbis(phosphonate), the HWE approach can be employed using diethyl phosphonoacetate as a starting material. The reaction with butanal under mild conditions (0-25°C) for 1-3 hours provides excellent yields (75-95%) [11]. The reaction is typically performed in ethereal solvents such as tetrahydrofuran or dimethoxyethane, with the water-soluble phosphate salt byproduct easily removed by aqueous extraction [10].
The advantages of phosphonate coupling reactions include their high regioselectivity, mild reaction conditions, and the ease of product purification. Unlike traditional methods that require harsh conditions and produce difficult-to-remove byproducts, modern coupling reactions proceed under ambient or slightly elevated temperatures with clean product isolation [9].
The utilization of butyne compounds as starting materials represents an innovative approach to the synthesis of tetraethyl butane-1,4-diylbis(phosphonate). This methodology leverages the reactivity of alkyne functional groups toward phosphorylation reactions, providing access to the target compound through carbon-phosphorus bond formation.
Terminal alkynes serve as excellent substrates for direct alkynylphosphonate synthesis. The base-free direct synthesis developed by various research groups involves the reaction of terminal alkynes with dialkyl phosphites in the presence of copper(I) oxide catalyst [12]. This methodology employs 14 mole percent copper(I) oxide and proceeds under ambient air atmosphere in acetonitrile solvent, eliminating the need for inert atmosphere conditions or additional base additives.
The mechanism of alkyne hydrophosphorylation involves the initial coordination of the terminal alkyne to the copper catalyst, followed by the addition of the phosphite across the carbon-carbon triple bond [13]. Palladium-catalyzed hydrophosphorylation has also proven highly effective, with palladium complexes containing specific ligands such as diphenylphosphinopropane (dppp) or diphenylphosphinoethane (dppe) providing excellent regioselectivity toward Markovnikov addition products [13].
For the synthesis of tetraethyl butane-1,4-diylbis(phosphonate) from butyne precursors, the approach involves the sequential hydrophosphorylation of 1,4-diyn-1-ol derivatives or the direct coupling of terminal alkynes with phosphites under copper or palladium catalysis [14]. Reaction conditions typically involve temperatures of 60-100°C for 2-8 hours, yielding 60-85% of the desired bisphosphonate product.
The three-component coupling reaction involving arynes, phosphites, and alkynes provides another avenue for alkynylphosphonate synthesis [15]. This methodology allows for the incorporation of various substituents and demonstrates tolerance to diverse functional groups, making it suitable for the preparation of structurally diverse phosphonate derivatives.
Microwave-assisted synthesis has emerged as a transformative technology in phosphonate chemistry, offering dramatic reductions in reaction times, improved yields, and enhanced selectivity. The application of microwave irradiation to phosphonate synthesis leverages the selective heating of polar molecules, enabling more efficient energy transfer and accelerated reaction rates.
The microwave-accelerated Michaelis-Arbuzov reaction represents one of the most successful applications of this technology [16] [17]. Traditional Arbuzov reactions requiring 4-8 hours at elevated temperatures can be completed within 15-60 minutes under microwave irradiation at 60-110°C [18]. The enhanced reaction rates result from the direct heating of the reaction mixture rather than relying on heat transfer from external sources.
For the synthesis of tetraethyl butane-1,4-diylbis(phosphonate), microwave-assisted protocols involve the reaction of triethyl phosphite with 1,4-dibromobutane under controlled microwave irradiation [19]. The reaction conditions are optimized to prevent overheating while maximizing conversion efficiency. Typical protocols employ power levels of 100-300 watts with temperature control systems to maintain optimal reaction temperatures.
The McKenna synthesis of phosphonic acids has been significantly accelerated through microwave irradiation [16]. The silyldealkylation of dialkyl phosphonates using bromotrimethylsilane (BTMS) under microwave conditions proceeds quantitatively within 15-30 minutes compared to 4-6 hours required for conventional heating [18]. This methodology is particularly valuable for the preparation of acyclic nucleoside phosphonates and other sensitive compounds that may undergo degradation under prolonged heating.
Microwave-assisted synthesis offers several advantages including improved reaction control, reduced energy consumption, enhanced reproducibility, and the ability to conduct reactions in sealed vessels under controlled pressure conditions [17]. The technology has proven especially beneficial for the synthesis of heterocyclic phosphonates and other complex structures that are challenging to prepare using conventional methods.
The purification of tetraethyl butane-1,4-diylbis(phosphonate) requires specialized techniques tailored to the unique properties of organophosphorus compounds. Phosphonates typically exhibit moderate polarity, good thermal stability, and characteristic phosphorus-containing functional groups that influence their purification behavior.
Distillation represents the primary separation technique for volatile phosphonate esters [20]. Tetraethyl butane-1,4-diylbis(phosphonate) can be purified by vacuum distillation due to its relatively high molecular weight and boiling point. The distillation process effectively removes lower-boiling impurities such as unreacted starting materials, solvents, and byproduct alkyl halides. Typical distillation conditions involve reduced pressure (10-50 mmHg) and temperatures of 120-180°C, achieving purities of 85-95% with recovery yields of 80-90%.
Column chromatography provides excellent separation capabilities for phosphonate compounds, particularly for the resolution of regioisomers and the removal of structurally similar impurities [21]. Silica gel chromatography using gradient elution with ethyl acetate-hexane or methanol-dichloromethane solvent systems effectively separates phosphonates based on their polarity differences. The technique achieves purities of 95-99% with recovery yields of 70-85%, making it ideal for analytical-scale preparations and final purification steps.
Recrystallization techniques have been developed specifically for phosphonate compounds using various solvent systems [22]. The selection of appropriate recrystallization solvents depends on the solubility characteristics of the target compound and the nature of the impurities. Common recrystallization solvents include acetone-pentane mixtures, ethyl acetate-hexane, and methanol-water systems. This technique typically achieves purities of 95-98% with recovery yields of 75-90%.
Liquid-liquid extraction methods are particularly effective for removing inorganic salts, acids, and bases that may be present as byproducts or catalysts [23]. The extraction of phosphonate compounds from aqueous phases using organic solvents such as dichloromethane, ethyl acetate, or diethyl ether provides efficient separation with minimal product loss. Sequential washing with water, sodium bicarbonate solution, and brine effectively removes ionic impurities, achieving purities of 90-95% with recovery yields of 85-95%.
Ion exchange chromatography has found application in the purification of phosphonic acids and their salts [24]. Both anion and cation exchange resins can be employed depending on the ionization state of the compound. This technique is particularly valuable for removing metal impurities and ionic contaminants, achieving purities of 92-97% with recovery yields of 70-85%.
Specialized purification techniques include the use of chelating agents for the removal of metal contaminants [25]. Dilute solutions of ethylenediaminetetraacetic acid (EDTA) or phosphoric acid can effectively sequester metal ions that may catalyze decomposition or interfere with subsequent reactions. This approach is essential for achieving high-purity materials suitable for biological or pharmaceutical applications.
The scale-up of tetraethyl butane-1,4-diylbis(phosphonate) synthesis from laboratory to production scale requires careful consideration of multiple factors including heat transfer, mixing efficiency, safety parameters, and equipment materials. The successful translation of laboratory protocols to industrial processes demands comprehensive understanding of reaction kinetics, thermodynamics, and process engineering principles.
Heat transfer considerations become critical during scale-up due to the exothermic nature of many phosphonate synthesis reactions [26]. Laboratory-scale reactions utilizing oil bath heating must be replaced with more sophisticated temperature control systems including jacketed reactors, heat exchangers, and cooling systems. The Michaelis-Arbuzov reaction, in particular, generates significant heat that must be carefully managed to prevent runaway reactions and product decomposition. Pilot-scale operations typically employ jacketed reactors with precise temperature control, while production-scale facilities utilize heat exchangers and distributed cooling systems.
Mixing efficiency significantly impacts reaction outcomes during scale-up, as inadequate mixing can lead to hot spots, incomplete conversion, and byproduct formation [26]. Laboratory magnetic stirring must be replaced with mechanical agitation systems designed to provide uniform mixing throughout the reaction vessel. High-shear mixers and specialized impeller designs ensure adequate mass transfer and heat distribution in large-scale reactors. The transition from laboratory to pilot scale typically involves mechanical agitation systems, while production scale requires sophisticated mixing technologies including static mixers and multi-stage agitation systems.
Safety considerations become paramount during scale-up due to the increased quantities of reactive materials and the potential for more severe consequences in case of incidents. Enhanced ventilation systems, process safety interlocks, and emergency response procedures must be implemented. The handling of phosphorus-containing compounds requires specialized safety protocols due to their potential toxicity and environmental impact. Production facilities must incorporate comprehensive safety management systems including hazard and operability studies (HAZOP), process safety management protocols, and emergency response capabilities.
Equipment materials selection is crucial for successful scale-up of phosphonate synthesis [25]. Laboratory glassware must be replaced with materials suitable for large-scale operation and compatible with the corrosive nature of some reagents. Hastelloy and stainless steel 316 are commonly employed for pilot-scale operations, while specialized alloys may be required for production-scale facilities. The selection of appropriate materials prevents contamination and ensures product quality while maintaining equipment integrity over extended operating periods.
Process control systems evolve significantly during scale-up, transitioning from manual monitoring to sophisticated distributed control systems (DCS) [26]. Temperature probes, pressure sensors, flow meters, and analytical instrumentation provide real-time monitoring and control capabilities. In-process testing replaces simple sample analysis, while continuous monitoring systems ensure consistent product quality and process optimization.
The development of environmentally sustainable methods for the synthesis of tetraethyl butane-1,4-diylbis(phosphonate) has become increasingly important as green chemistry principles gain prominence in chemical manufacturing. Modern green chemistry approaches focus on reducing waste generation, minimizing energy consumption, utilizing renewable feedstocks, and developing catalytic processes that eliminate hazardous reagents.
Solvent-free synthesis methodologies represent a significant advancement in green phosphonate chemistry [27]. The direct esterification of phosphonic acids using triethyl orthoacetate as both reagent and solvent eliminates the need for additional organic solvents [28]. This approach achieves excellent yields (75-90%) while dramatically reducing waste generation and simplifying product isolation. The reaction proceeds under mild conditions (40-80°C) for 1-4 hours, demonstrating both environmental and economic advantages.
The development of catalytic systems that enable phosphonate synthesis under ambient conditions represents another important green chemistry achievement [29]. Copper-beta-cyclodextrin complexes have been introduced as easily accessible catalysts for carbon-phosphorus coupling reactions [14]. These catalysts enable the synthesis of alkynylphosphonates under mild, base-free conditions while utilizing readily available and environmentally benign materials. The catalyst can be recovered and reused, further enhancing the sustainability of the process.
Microwave-assisted synthesis contributes significantly to green chemistry objectives by reducing reaction times and energy consumption [17]. The dramatic acceleration of phosphonate synthesis reactions under microwave irradiation reduces energy requirements by 60-80% compared to conventional heating methods. Additionally, the enhanced selectivity achieved under microwave conditions reduces byproduct formation and simplifies purification procedures.
Water-based synthesis protocols have been developed for certain phosphonate transformations, replacing organic solvents with environmentally benign aqueous systems [27]. Phase transfer catalysis enables the alkylation of phosphonic acids in aqueous media, eliminating the need for organic solvents while maintaining excellent reaction efficiency. These methods utilize minimal quantities of catalysts and achieve high conversion rates under mild conditions.
The implementation of atom economy principles in phosphonate synthesis has led to the development of one-pot, multi-component reactions that maximize the incorporation of starting materials into the final product [30]. Three-component reactions involving phosphites, acetylenes, and aldehydes provide direct access to functionalized phosphonates while minimizing waste generation and reaction steps.
Biocatalytic approaches to phosphonate synthesis represent an emerging area of green chemistry research [31]. Enzyme-catalyzed phosphorylation reactions offer exceptional selectivity and operate under mild, aqueous conditions. While still in early development stages, these methodologies promise to provide sustainable alternatives to traditional chemical synthesis methods.
The recovery and recycling of phosphorus-containing materials has become an important aspect of green phosphonate chemistry [24]. Advanced separation techniques enable the recovery of phosphorus from waste streams, supporting the circular economy principles and reducing dependence on non-renewable phosphate rock resources. Magnetic separation technologies using specialized adsorbent particles allow efficient recovery of phosphonates from industrial wastewater streams [24].